molecular formula C11H13F2NO2 B2823838 (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol CAS No. 2166297-32-9

(3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol

Cat. No.: B2823838
CAS No.: 2166297-32-9
M. Wt: 229.227
InChI Key: JZEGUDHCQQJFPW-GHMZBOCLSA-N
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Description

(3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a unique oxolane ring substituted with a difluorophenylmethylamino group, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzylamine and a suitable oxolane precursor.

    Formation of the Oxolane Ring: The oxolane ring can be formed through cyclization reactions under acidic or basic conditions.

    Introduction of the Amino Group: The difluorophenylmethylamino group is introduced via nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,4R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

    Protein Binding: It can be used in studies of protein-ligand interactions, aiding in the development of new drugs.

Medicine

    Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.

    Therapeutic Applications: It may exhibit therapeutic effects in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

    Agriculture: It may have applications in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-2-ol: A similar compound with a different substitution pattern on the oxolane ring.

    (3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}tetrahydrofuran-3-ol: A compound with a tetrahydrofuran ring instead of an oxolane ring.

    (3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}pyrrolidin-3-ol: A compound with a pyrrolidine ring instead of an oxolane ring.

Uniqueness

The uniqueness of (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol lies in its specific stereochemistry and substitution pattern, which may impart distinct chemical and biological properties compared to similar compounds. Its difluorophenylmethylamino group and oxolane ring contribute to its potential as a versatile building block in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

(3S,4R)-4-[(2,4-difluorophenyl)methylamino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c12-8-2-1-7(9(13)3-8)4-14-10-5-16-6-11(10)15/h1-3,10-11,14-15H,4-6H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEGUDHCQQJFPW-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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